molecular formula C23H32O4 B12784120 KH2Hsm2S3V CAS No. 1052717-88-0

KH2Hsm2S3V

Cat. No.: B12784120
CAS No.: 1052717-88-0
M. Wt: 372.5 g/mol
InChI Key: UZTPARSLWCXILW-DERVCWAASA-N
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Description

5alpha-Dihydronorethisterone, also known as 5alpha-Dhnes, is a major active metabolite of norethisterone (norethindrone). Norethisterone is a progestin with additional weak androgenic and estrogenic activity. 5alpha-Dihydronorethisterone is formed from norethisterone by the action of the enzyme 5alpha-reductase in the liver and other tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Dihydronorethisterone involves the reduction of norethisterone. This reduction is typically carried out using 5alpha-reductase, an enzyme that catalyzes the conversion of norethisterone to 5alpha-Dihydronorethisterone. The reaction conditions generally involve the presence of NADPH as a cofactor, which acts as a hydride donor in the reduction process .

Industrial Production Methods

Industrial production of 5alpha-Dihydronorethisterone follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors where norethisterone is incubated with 5alpha-reductase and NADPH under controlled conditions to ensure optimal conversion rates. The product is then purified using standard biochemical techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5alpha-Dihydronorethisterone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: The compound itself is a product of the reduction of norethisterone.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of 5alpha-Dihydronorethisterone, as well as substituted analogs depending on the specific reagents and conditions used .

Scientific Research Applications

5alpha-Dihydronorethisterone has several scientific research applications:

Mechanism of Action

5alpha-Dihydronorethisterone exerts its effects primarily through its interaction with androgen and progesterone receptors. It has been found to possess both progestogenic and antiprogestogenic activity, showing a profile similar to that of selective progesterone receptor modulators. The compound binds to these receptors and modulates their activity, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Dihydronorethisterone is unique in its dual progestogenic and antiprogestogenic activity, which is not commonly observed in other similar compounds. This dual activity makes it a valuable compound for studying the mechanisms of steroid hormone action and for potential therapeutic applications .

Properties

CAS No.

1052717-88-0

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(5S,8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h16,18-21H,1,5-12H2,2-4H3/t16-,18-,19+,20+,21-,22-,23-/m0/s1

InChI Key

UZTPARSLWCXILW-DERVCWAASA-N

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C)OC(=O)C

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4C3CCC(=O)C4)C)OC(=O)C

Origin of Product

United States

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